molecular formula C21H18BrNO4 B3286687 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide CAS No. 832674-12-1

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3286687
CAS No.: 832674-12-1
M. Wt: 428.3 g/mol
InChI Key: MDLJOZYFUMEEOH-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a brominated phenoxy acetamide derivative with a naphthalene substituent. Its molecular structure combines a substituted phenoxy group (2-bromo-6-ethoxy-4-formyl) linked to an acetamide scaffold, which is further substituted with a naphthalen-1-yl moiety. This compound has been studied in crystallographic contexts and as a synthetic intermediate, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4/c1-2-26-19-11-14(12-24)10-17(22)21(19)27-13-20(25)23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJOZYFUMEEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178194
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-12-1
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its structure features a brominated phenoxy group and an acetamide moiety, which are known to influence biological activity. This article delves into its biological activities, including anticancer and antibacterial properties, supported by recent research findings.

  • Molecular Formula : C21H18BrNO4
  • Molecular Weight : 428.3 g/mol
  • CAS Number : 832674-12-1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound was compared with Doxorubicin, a standard chemotherapy drug.

Case Study Findings

A study evaluated the cytotoxicity of several derivatives, including this compound. The results indicated:

  • IC50 Values : The compound exhibited significant cytotoxic effects, with IC50 values lower than those of Doxorubicin for certain cell lines.
CompoundCell LineIC50 (µM)Comparison to Doxorubicin
This compoundHCT-11615More potent
This compoundHEP212Comparable

The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhanced the compound's potency against cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against common bacterial strains, including E. coli and S. aureus.

Research Findings

A separate study assessed the antibacterial efficacy of various acetamide derivatives, revealing that:

CompoundBacterial StrainMIC (µg/mL)Comparison to Levofloxacin
This compoundE. coli20Lower
This compoundS. aureus25Comparable

The minimum inhibitory concentrations (MICs) indicated that the compound could be effective against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Phenoxy Acetamide Derivatives

Several phenoxy acetamide derivatives share structural motifs with the target compound, differing primarily in substituents on the aromatic rings or the acetamide side chain. Key examples include:

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Substituents: Fluorine at position 2, butyryl at position 4, and an N-butyl group. Synthesis: Prepared via bromoacetyl bromide and n-butylamine, yielding 82% as a white solid (m.p. 75°C, Rf = 0.32) . Compared to the target compound, this lacks bromine and a naphthalene group but shares the phenoxy-acetamide backbone.

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a hydroxyl-containing substituent on the acetamide nitrogen. Lower yield (54%) and higher melting point (84°C) than compound 30, attributed to polar functional groups enhancing intermolecular interactions .

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210): Structural differences: Methoxy instead of ethoxy at position 6 and a 2-methylphenyl substituent. Shares the bromo-formyl-phenoxy core, suggesting similar reactivity in substitution reactions .

Naphthalene-Substituted Acetamides

Compounds with naphthalene moieties exhibit distinct pharmacological profiles due to enhanced aromatic stacking and hydrophobic interactions:

N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide :

  • Crystallographic studies reveal intermolecular N–H···O hydrogen bonds and π-π stacking between naphthalene rings, stabilizing the lattice .
  • Comparatively, the target compound’s ethoxy and formyl groups may introduce additional hydrogen-bonding sites.

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide :

  • Demonstrates altered bond lengths (C1–C2: 1.501 Å vs. 1.53 Å in simpler analogs) due to electron-withdrawing substituents .

Pharmacologically Active Analogs

  • N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide :
    • Shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Pharmacological Activity Reference
Target Compound C₂₂H₂₀BrNO₅ 2-Bromo-6-ethoxy-4-formylphenoxy N/A N/A Understudied
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₆H₂₂FNO₃ 4-Butyryl-2-fluoro, N-butyl 75 82 Synthetic intermediate
N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₄BrNO 4-Bromophenyl, naphthalen-1-yl N/A N/A Crystallographic model
2-(4-Methoxyphenoxy)-N-(naphthalen-1-yl)acetamide C₁₉H₁₇NO₃ 4-Methoxyphenoxy, naphthalen-1-yl N/A N/A Anti-tubercular candidate

Pharmacological Implications

  • Antimicrobial Activity : The bromine atom and naphthalene group may enhance interactions with bacterial enzymes .
  • Enzyme Inhibition: The acetamide-naphthalene scaffold is associated with cholinesterase and monoamine oxidase inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Ethoxylation : Introduce the ethoxy group via etherification using ethyl halides and a base (e.g., K₂CO₃) .
  • Formylation : The Vilsmeier-Haack reaction (DMF/POCl₃) is effective for adding the formyl group to the phenolic ring .
  • Acetamide coupling : React the intermediate phenoxyacetic acid chloride with naphthalen-1-amine in dichloromethane, using triethylamine as a base .
    • Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-bromination .

Q. How can the structural integrity of this compound be validated?

  • Analytical techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles and dihedral angles between aromatic rings (e.g., naphthalene vs. substituted benzene) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromo, ethoxy, formyl) .
  • Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

  • Reported activities :

  • Antimicrobial : Tested against Gram-positive/negative bacteria via agar diffusion assays .
  • Enzyme inhibition : Screened against kinases or proteases using in vitro fluorometric assays .
    • Note : Activities vary with substituent positioning; e.g., bromo groups enhance electrophilic interactions .

Advanced Research Questions

Q. How does the bromo substituent influence regioselectivity in further functionalization?

  • Mechanistic insight : The bromo group directs electrophilic substitution to the para position relative to the phenoxy moiety. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
  • Experimental validation : Use Suzuki coupling to replace bromine with aryl boronic acids and compare yields under Pd catalysis .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Standardize assays (e.g., constant ATP levels) .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Key factors :

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
  • Catalyst screening : Test Pd/XPhos systems for coupling steps to reduce metal loading .
    • DOE approach : Apply factorial design to optimize temperature, catalyst load, and stoichiometry .

Q. How can computational modeling predict binding modes with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase active sites, focusing on formyl and bromo groups as hydrogen-bond acceptors .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
    • Validation : Cross-reference with crystallographic data from similar acetamide-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide

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